![molecular formula C14H14FNO3 B5596605 2-propyn-1-yl 5-[(4-fluorophenyl)amino]-5-oxopentanoate](/img/structure/B5596605.png)

2-propyn-1-yl 5-[(4-fluorophenyl)amino]-5-oxopentanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

- The synthesis of compounds related to 2-propyn-1-yl 5-[(4-fluorophenyl)amino]-5-oxopentanoate often involves base-catalyzed Claisen-Schmidt condensation reactions and other complex organic synthesis methods (Salian et al., 2018).

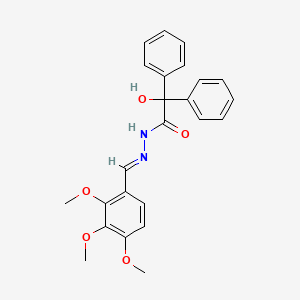

Molecular Structure Analysis

- The molecular structure of related compounds features critical angles and distances between atoms, as characterized by methods like X-ray diffraction and density functional theory (DFT) calculations (Huang et al., 2021).

Chemical Reactions and Properties

- Specific chemical reactions, such as cascade reactions forming N,O-containing fused tricyclic skeletons, demonstrate the complex reactivity of similar compounds (Mao et al., 2017).

Physical Properties Analysis

- The physical properties, like crystal structure and hydrogen bonding patterns, are analyzed through techniques like single-crystal X-ray diffraction and NMR spectroscopy, which give insights into the spatial arrangement of molecules and intermolecular interactions (Li et al., 2005).

Chemical Properties Analysis

- Chemical properties, such as reactivity under different conditions and interaction with other molecules, are crucial for understanding the behavior of these compounds. DFT calculations and spectroscopic analyses provide insights into these properties (Jayaraj & Desikan, 2020).

Applications De Recherche Scientifique

Radioprotective and Chemoprotective Properties

Research on aminophosphorothioate drugs, which share a functional similarity with the compound of interest, shows potential in radioprotective and chemoprotective applications, particularly in cancer therapies. These properties are thought to be associated with the catabolism by polyamine oxidase, which varies in different body tissues, suggesting a potential route for exploring the use of similar compounds in reducing the toxic effects of radiation and chemotherapy (Ishimaru, 1982).

Photoalignment in Liquid Crystals

A study on prop-2-enoates derivatives for photoalignment of nematic liquid crystals demonstrates the influence of fluoro-substituents and thiophene moieties on the photoalignment quality, highlighting the role of specific chemical groups in enhancing material properties for display technologies. This suggests potential applications of the compound , or its derivatives, in the field of liquid crystal displays (LCDs) (Hegde et al., 2013).

Anticancer Activity

The synthesis and characterization of organotin(IV) complexes with amino acetate functionalized Schiff bases show significant in vitro cytotoxicity against various human tumor cell lines. This research area could provide insight into the potential anticancer applications of structurally similar compounds, suggesting that incorporating specific functional groups into the compound of interest might enhance its utility in cancer treatment (Basu Baul et al., 2009).

Genetically Encoded Fluorescent Amino Acids

The development of fluorescent amino acids for selective and efficient biosynthetic incorporation into proteins at defined sites offers powerful tools for studying protein structure, dynamics, and interactions. This research demonstrates the potential of incorporating fluorescent properties into amino acids, which could suggest avenues for the development of fluorescent markers or probes based on the structure of interest for biochemical and cellular studies (Summerer et al., 2006).

Novel Anticancer Agents

The design and synthesis of α-aminophosphonate derivatives with anticancer activities, using a one-pot three-component method, highlight the potential for developing new therapeutic agents. This suggests that the compound , with appropriate modifications, might be explored for its anticancer properties, provided it shares functional or structural similarities with these derivatives (Fang et al., 2016).

Propriétés

IUPAC Name |

prop-2-ynyl 5-(4-fluoroanilino)-5-oxopentanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO3/c1-2-10-19-14(18)5-3-4-13(17)16-12-8-6-11(15)7-9-12/h1,6-9H,3-5,10H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCGYKHCUBQMBAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC(=O)CCCC(=O)NC1=CC=C(C=C1)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(2-chloro-7-methyl-3-quinolinyl)methylene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5596527.png)

![1-[(2,6-dichlorophenyl)sulfonyl]azepane](/img/structure/B5596538.png)

![3-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-3-piperidinol dihydrochloride](/img/structure/B5596540.png)

![N-{1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}nicotinamide](/img/structure/B5596545.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5596546.png)

![3,5,7-trimethyl-2-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-1H-indole](/img/structure/B5596554.png)

![1-(methoxyacetyl)-4-[(2-phenyl-1-azetidinyl)carbonyl]piperidine](/img/structure/B5596558.png)

![6-{[6-hydroxy-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}-2-methylpyridazin-3(2H)-one](/img/structure/B5596580.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-nitrobenzamide](/img/structure/B5596593.png)

![N-[(3S*,4R*)-1-[(5-isopropyl-3-isoxazolyl)carbonyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5596597.png)

![2-amino-5-oxo-6,7-dihydrocyclopenta[b]pyran-3,4,4(5H)-tricarbonitrile](/img/structure/B5596612.png)

![N'-[2-(allyloxy)benzylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B5596613.png)